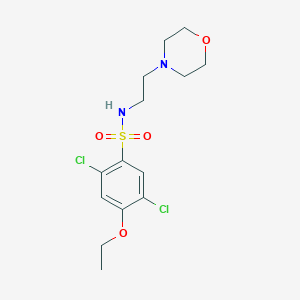

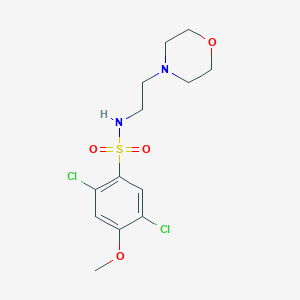

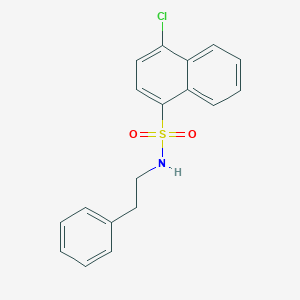

2,5-dichloro-4-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-dichloro-4-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide, also known as DCEM, is a sulfonamide derivative that has shown potential in various scientific research applications. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Mecanismo De Acción

Target of Action

The primary target of this compound is the D1 protein of photosystem-II (PS-II) . This protein plays a crucial role in photosynthesis, a process vital for the survival of plants. The compound binds at the Q B binding site of the D1 protein .

Mode of Action

The compound interacts with its target by binding to the Q B binding site of the D1 protein, which blocks the electron transfer in photosynthesis . This interaction is driven by electrostatic interactions and is energetically favorable . Amino acids such as Ala225, Ser226, Phe227, and Asn229 present in the binding site of the protein play an important role in the stability of the protein-compound complex via hydrogen bond and π-π interactions .

Biochemical Pathways

The compound affects the photosynthesis pathway by blocking electron transfer in photosystem-II (PS-II) . This disruption in the photosynthesis pathway leads to downstream effects that inhibit the growth of plants, particularly weeds.

Pharmacokinetics

The compound has shown a higher binding affinity and inhibition constant than the reference ligand molecule , suggesting it may have good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of photosynthesis, which leads to the death of the plant. In particular, the compound has shown comparable activity to the reference herbicide (isoproturon) against Phalaris minor, a major weed of wheat crop .

Action Environment

The environment can influence the action, efficacy, and stability of the compound. It’s worth noting that the compound was evaluated for its herbicidal activity and specificity through a whole plant assay under laboratory-controlled conditions .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2,5-dichloro-4-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide has several advantages for lab experiments, including its potent anticancer, antiviral, and antibacterial activities, and its ability to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation, virus replication, and bacterial growth. However, this compound has some limitations, including its low solubility in water, which can make it difficult to prepare stock solutions, and its potential toxicity, which can limit its use in certain experiments.

Direcciones Futuras

There are several potential future directions for 2,5-dichloro-4-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide research. One possible direction is to explore the use of this compound in combination with other anticancer, antiviral, or antibacterial agents to enhance its activity. Another possible direction is to investigate the potential use of this compound in the treatment of other diseases, such as autoimmune diseases or neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis and formulation for use in various scientific research applications.

Métodos De Síntesis

2,5-dichloro-4-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide can be synthesized using different methods, including the reaction of 2,5-dichloro-4-nitrobenzenesulfonamide with ethoxyacetic acid followed by reduction with iron powder and then reacting with 2-morpholinoethylamine. Another method involves the reaction of 2,5-dichloro-4-nitrobenzenesulfonamide with ethyl chloroformate, followed by reduction with sodium dithionite and then reacting with 2-morpholinoethylamine. The yield of this compound using these methods ranges from 50-70%.

Aplicaciones Científicas De Investigación

2,5-dichloro-4-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide has been studied for its potential in various scientific research applications, including anticancer, antiviral, and antibacterial activities. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to inhibit the replication of herpes simplex virus and respiratory syncytial virus. Additionally, this compound has been shown to have antibacterial activity against gram-positive and gram-negative bacteria.

Propiedades

IUPAC Name |

2,5-dichloro-4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Cl2N2O4S/c1-2-22-13-9-12(16)14(10-11(13)15)23(19,20)17-3-4-18-5-7-21-8-6-18/h9-10,17H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYCZSXALFACQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NCCN2CCOCC2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

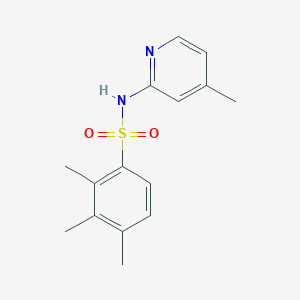

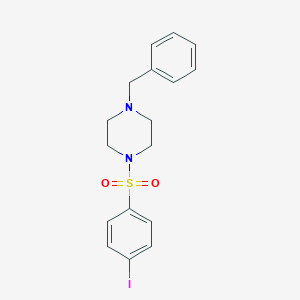

![1-Benzyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine](/img/structure/B512836.png)

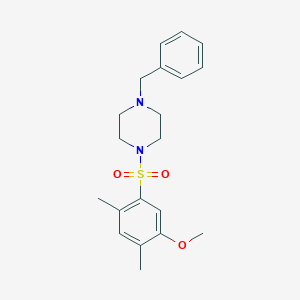

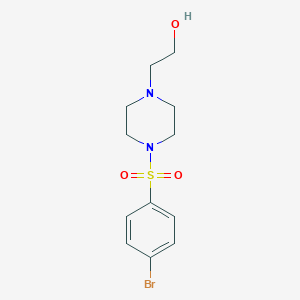

![1-Benzyl-4-[(4-bromo-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B512850.png)

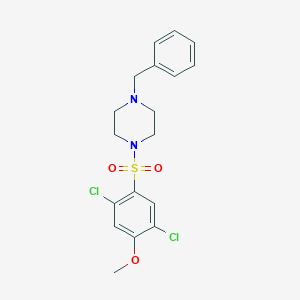

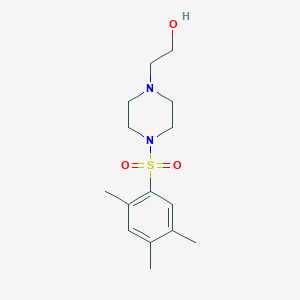

![1-(3,4-Dichlorophenyl)-4-[(2-methoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B512858.png)